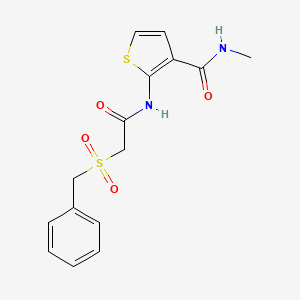

2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide

CAS No.: 923502-30-1

Cat. No.: VC7547880

Molecular Formula: C15H16N2O4S2

Molecular Weight: 352.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923502-30-1 |

|---|---|

| Molecular Formula | C15H16N2O4S2 |

| Molecular Weight | 352.42 |

| IUPAC Name | 2-[(2-benzylsulfonylacetyl)amino]-N-methylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)10-23(20,21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |

| Standard InChI Key | LFNNTWYNXNYGNM-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Introduction

Synthesis and Preparation

The synthesis of 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide would likely involve multiple steps, including the formation of the thiophene ring, introduction of the sulfonyl group, and amide bond formation. Common methods for synthesizing similar compounds involve reactions like sulfonylation and amidation using appropriate reagents and catalysts.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, compounds with similar structures have shown potential in various biological applications:

-

Anticancer Activity: Thiophene derivatives have been explored for their anticancer properties, often exhibiting activity against specific cancer cell lines .

-

Antimicrobial Activity: Sulfonamide and sulfonyl-containing compounds have been studied for their antimicrobial effects .

-

Inflammatory Response: Some thiophene derivatives have been investigated as potential anti-inflammatory agents .

Research Findings and Data

Given the lack of specific research findings on 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide, we can look at related compounds for insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume